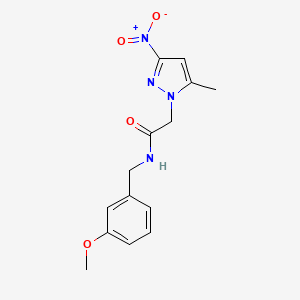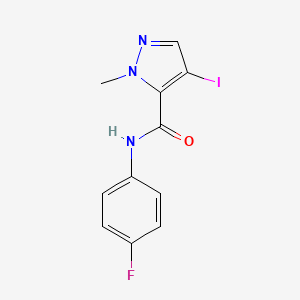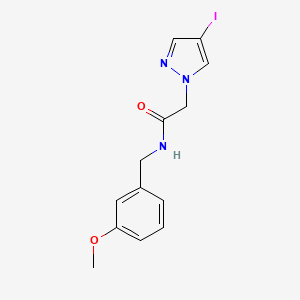
N-(3-methoxybenzyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Vue d'ensemble
Description
MNPA is a compound that belongs to the family of pyrazole derivatives. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. MNPA has been synthesized by various methods, including the reaction of 3-methoxybenzylamine with 5-methyl-3-nitro-1H-pyrazole-1-acetic acid, followed by the reduction of the nitro group to an amino group.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, it has been proposed that MNPA exerts its biological activity by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to be involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX enzymes, MNPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MNPA has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to be involved in the pathogenesis of various diseases. MNPA has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high purity level. It is also stable under various storage conditions. However, MNPA has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous systems. It also has a low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on MNPA. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and pain. Another direction is to explore its potential as a herbicide for weed control. Further studies are also needed to elucidate its mechanism of action and to improve its bioavailability. In addition, the synthesis of MNPA derivatives with improved properties such as water solubility and bioavailability should be explored.
Applications De Recherche Scientifique
MNPA has been found to have potential applications in various fields of scientific research. In the field of medicine, MNPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have potential anticancer activity against various types of cancer cells. In the field of agriculture, MNPA has been found to exhibit herbicidal activity against weeds. In the field of industry, MNPA has been found to have potential applications as a dye intermediate and as a corrosion inhibitor.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-10-6-13(18(20)21)16-17(10)9-14(19)15-8-11-4-3-5-12(7-11)22-2/h3-7H,8-9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCZSBKFZRQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC(=CC=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-cyanophenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4325809.png)

![2-(5-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)acetamide](/img/structure/B4325814.png)
![1-(3-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)ethanone](/img/structure/B4325819.png)
![N'-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-diethylbenzene-1,4-diamine](/img/structure/B4325820.png)
![N-(2,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4325828.png)
![5'-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4325835.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B4325856.png)


![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4325909.png)
![ethyl 4-{3-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4325913.png)
![1-(4-fluorophenyl)-3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4325929.png)
![methyl 4-(3-{4-[(3-methoxyphenyl)amino]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4325931.png)
